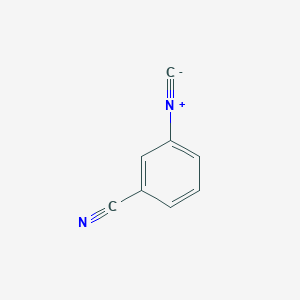![molecular formula C17H18O4 B1620708 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 314743-74-3](/img/structure/B1620708.png)
6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Vue d'ensemble
Description
6-Methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 6-Methyl-7-OMe-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, is a compound belonging to the class of cyclopenta[c]chromen-4(1H)-one derivatives. It is an important intermediate in the synthesis of several biologically active compounds, such as drugs and natural products. It is also a useful starting material for the preparation of a variety of heterocyclic compounds. This compound has been widely studied due to its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Synthesis and Analytical Techniques
The synthesis and analytical characterization of compounds related to 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involve advanced techniques such as quantitative 1H NMR spectroscopy (qNMR). For example, the qNMR has been utilized in the early process development of new quorum sensing inhibitors, demonstrating the importance of accurate analytical methods in ensuring the purity and quality of synthesized compounds. This approach aids in the traceability of materials used for biological assays and contributes to the standardization of reference materials (Cavalcante et al., 2020).
Catalytic Applications
The development of green and efficient synthetic methods for heterocyclic compounds, such as chromenes, is a significant area of research. For instance, TiO2 nanoparticles-coated carbon nanotubes have been explored as green and efficient catalysts for the synthesis of benzopyrano[b]benzopyranones and xanthenols in water. This research highlights the importance of metal oxide nanoparticles as heterogeneous catalysts due to their high physical and chemical abilities, offering a mild, environmentally benign, and effective method for producing these compounds in high yields and short reaction times (Abdolmohammadi, 2018).
Antimicrobial and Antioxidative Properties
The exploration of novel coumarin derivatives, such as those synthesized from 4-methylumbelliferone, has revealed significant antimicrobial activities. These studies involve the synthesis of new coumarin derivatives, their complete chemical characterization, and the evaluation of their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).
Antihypertensive Potential
Research on the intertidal seaweed Sargassum wightii has led to the isolation of previously undescribed antioxidative O-heterocyclic analogs showing potent angiotensin-converting enzyme (ACE) inhibitory potential. This discovery points to the potential use of natural compounds in the management of hypertension, further highlighting the diverse applications of compounds related to 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in therapeutic contexts (Maneesh & Chakraborty, 2018).
Propriétés
IUPAC Name |
6-methyl-7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-9-15(20-11(3)10(2)18)8-7-13-12-5-4-6-14(12)17(19)21-16(9)13/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTORTVDEMMQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383100 | |
| Record name | 6-Methyl-7-[(3-oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
314743-74-3 | |
| Record name | 6-Methyl-7-[(3-oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



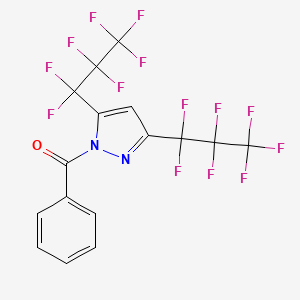
![Methyl 2-[(3-pyridylmethyl)thio]acetate](/img/structure/B1620627.png)
![2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1620628.png)

![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)
![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)
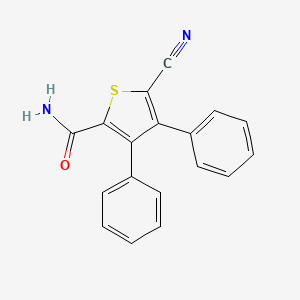

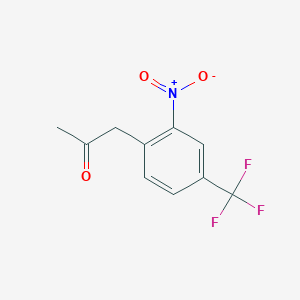
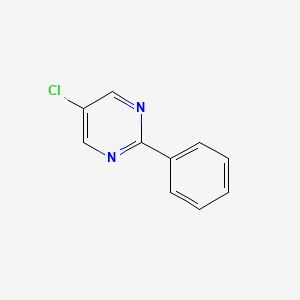
![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)

